molecular formula C26H24N4O4 B11120315 N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide

N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11120315
M. Wt: 456.5 g/mol
InChI Key: LWPDECROZXJYEN-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a phenoxyacetamide group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the hydrazinecarbonyl group. The final step involves the coupling of the indole derivative with the phenoxyacetamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The phenoxyacetamide group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and hydrazinecarbonyl-containing molecules. Compared to these compounds, N-({N’-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties.

Some similar compounds include:

This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-2-[[2-(3-methylphenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C26H24N4O4/c1-18-8-7-11-20(14-18)34-17-24(32)27-15-23(31)28-29-25-21-12-5-6-13-22(21)30(26(25)33)16-19-9-3-2-4-10-19/h2-14,33H,15-17H2,1H3,(H,27,32)

InChI Key

LWPDECROZXJYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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